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Solangepras (also known as solengepras or CVN-424) is an investigational, orally
administered, small molecule being developed by Cerevance for the treatment of Parkinson's
disease (PD).[1] It represents a novel, non-dopaminergic approach to managing the symptoms
of this neurodegenerative disorder.[2][3][4] This document provides a detailed overview of its
mechanism of action, supported by available clinical trial data and experimental insights.

Core Mechanism of Action: GPR6 Inverse Agonism

Solangepras is a first-in-class inverse agonist of the orphan G protein-coupled receptor 6
(GPR®6).[1][5] GPRE6 is highly and selectively expressed in the striatum, a key brain region
involved in motor control.[3] Specifically, GPR6 is predominantly found on the dopamine D2
receptor-positive medium spiny neurons (MSNSs) of the indirect pathway.[6]

The basal ganglia motor circuit involves a balance between the direct and indirect pathways.
The direct pathway facilitates movement, while the indirect pathway inhibits movement.[6] In
Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in these
pathways, contributing to motor symptoms.

Solangepras, by acting as an inverse agonist, decreases the constitutive activity of GPR6,
thereby reducing the inhibitory signaling of the indirect pathway MSNSs.[2][5] This modulation
aims to restore a more normal balance between the direct and indirect pathways without
directly acting on the dopamine system.[2][7][8] This targeted approach is intended to provide

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b7358322?utm_src=pdf-interest
https://www.benchchem.com/product/b7358322?utm_src=pdf-body
https://en.wikipedia.org/wiki/Solangepras
https://trial.medpath.com/news/c4ee4baf02901a2c/cerevance-s-solengepras-fails-primary-endpoint-in-phase-ii-parkinson-s-trial-shows-promise-for-non-motor-symptoms
https://www.apdaparkinson.org/article/new-pd-treatments-clinical-trial-pipeline/
https://www.clinicaltrialvanguard.com/news/cerevance-unveils-promising-solengepras-phase-2-results-in-parkinsons/
https://www.benchchem.com/product/b7358322?utm_src=pdf-body
https://en.wikipedia.org/wiki/Solangepras
https://www.clinicaltrialsarena.com/analyst-comment/ad-pd-2025-solengepras-primary-endpoint-ascend-trial/
https://www.apdaparkinson.org/article/new-pd-treatments-clinical-trial-pipeline/
https://www.cerevance.com/studies/cvn424
https://www.cerevance.com/studies/cvn424
https://www.benchchem.com/product/b7358322?utm_src=pdf-body
https://trial.medpath.com/news/c4ee4baf02901a2c/cerevance-s-solengepras-fails-primary-endpoint-in-phase-ii-parkinson-s-trial-shows-promise-for-non-motor-symptoms
https://www.clinicaltrialsarena.com/analyst-comment/ad-pd-2025-solengepras-primary-endpoint-ascend-trial/
https://trial.medpath.com/news/c4ee4baf02901a2c/cerevance-s-solengepras-fails-primary-endpoint-in-phase-ii-parkinson-s-trial-shows-promise-for-non-motor-symptoms
https://www.cerevance.com/media/cerevance-presents-topline-results-from-phase-2-ascend-trial-of-solengepras-as-monotherapy-treatment-for-early-stage-parkinsons-disease-at-ad-pd-2025
https://www.biospace.com/press-releases/cerevance-doses-first-patient-in-pivotal-phase-3-arise-trial-of-solengepras-for-treatment-of-parkinsons-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7358322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

symptomatic relief while potentially avoiding or reducing the motor complications, such as
dyskinesias, and non-motor side effects associated with traditional dopaminergic therapies like
levodopa.[2][3][6][9]

Signaling Pathway of Solangepras

The following diagram illustrates the proposed signaling pathway of Solangepras in the
context of the basal ganglia circuitry in Parkinson's disease.
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Figure 1: Proposed signaling pathway of Solangepras.

Clinical Development and Efficacy Data

Solangepras is currently in Phase 3 clinical trials.[1] Several Phase 2 trials have been
completed, evaluating its efficacy and safety both as a monotherapy and as an adjunctive
therapy.

The Phase 2 ASCEND trial (NCT06006247) evaluated solengepras as a monotherapy in
patients with early-stage Parkinson's disease who were not receiving dopaminergic treatments.
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Experimental Protocol: ASCEND Trial

o Study Design: Randomized, double-blind, placebo-controlled.[5]

o Participants: 64 patients aged 30 and older with early, untreated Parkinson's disease.[4][5]

o Treatment: Participants received either 150mg of solengepras or a placebo daily for 12
weeks.[4][5]

e Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society —
Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part Il (activities of daily living) and
Part Il (motor examination) combined score.[5][7]

Results Summary: The trial did not meet its primary endpoint, showing a small, non-statistically
significant improvement in the combined MDS-UPDRS Parts Il and Ill scores compared to
placebo.[5][7] However, promising trends were observed in improvements in non-motor
symptoms and functional impairments as reported by patients.[4][5]

) Solangepras Statistical
Endpoint Placebo L
(150mg) Significance
Change in MDS- o
2.1 Not Significant

UPDRS Parts Il + I

Table 1: Primary Endpoint Results of the Phase 2 ASCEND Trial.[5]

An earlier Phase 2 trial investigated solengepras as an adjunctive therapy for Parkinson's
patients experiencing motor fluctuations.[2]

Experimental Protocol: Adjunctive Therapy Trial
» Study Design: Randomized, double-blind, placebo-controlled.[10]

o Participants: Patients with Parkinson's disease experiencing motor fluctuations.
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o Treatment: Various doses of solengepras (including 150mg) or placebo were administered.
[6][10]

e Primary Endpoint: Reduction in average daily "OFF" time (periods when symptoms return).
[9][10]

Results Summary: This trial met its primary endpoint, demonstrating a clinically meaningful and
statistically significant reduction in "OFF" time with minimal dopaminergic side effects.[2][9][10]

Baseline ..
Solangepras Statistical
. Improvement L
Endpoint (150mg) vs. Significance (vs.
(Solangepras
Placebo Placebo)
150mg)
Reduction in Average
1.3 hours 1.6 hours p =0.02

Daily "OFF" Time

Table 2: Key Efficacy Results of the Phase 2 Adjunctive Trial.[6][10]

A post-hoc analysis of patients with more than three hours of "OFF" time at the start of the trial
showed a mean reduction in "OFF" time of 1.78 hours compared to placebo.[9]

Safety and Tolerability

Across clinical trials, solengepras has demonstrated a favorable safety profile.[2] In the
ASCEND trial, it was well-tolerated as a monotherapy, with all subjects completing the 12-week
treatment period and no serious adverse events reported.[5][7] The most common treatment-
emergent adverse events (occurring in more than 5% of patients) were COVID-19, dizziness,
headache, insomnia, and orthostatic hypertension.[2][5] Notably, fewer adverse events related
to non-motor symptoms were reported in the solengepras group compared to the placebo
group.[7]

Future Directions: The ARISE Trial

Following the promising results in the adjunctive setting, Cerevance has initiated the pivotal
Phase 3 ARISE trial (NCT06553027).[2]
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Experimental Workflow: ARISE Trial
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Figure 2: High-level workflow of the ARISE Phase 3 clinical trial.

This trial will further evaluate the efficacy and safety of solengepras as an adjunctive therapy to
levodopa and other standard Parkinson's medications.[2][7] Topline data is anticipated in the
first half of 2026.[10]

Conclusion
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Solangepras presents a promising, novel mechanism of action for the treatment of Parkinson's
disease by selectively modulating the indirect pathway of the basal ganglia through GPR6
inverse agonism. While its efficacy as a monotherapy in early-stage PD was not definitively
established in the ASCEND trial, it has shown significant potential as an adjunctive therapy to
reduce "OFF" time in patients with motor fluctuations. Its favorable safety profile and non-
dopaminergic nature position it as a potentially valuable addition to the therapeutic landscape
for Parkinson's disease, particularly for addressing both motor and non-motor symptoms. The
ongoing Phase 3 ARISE trial will be crucial in determining its future role in the management of
this complex neurodegenerative condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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